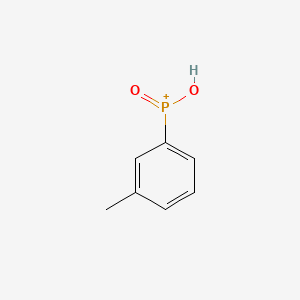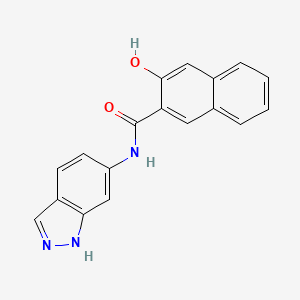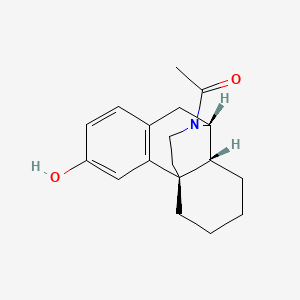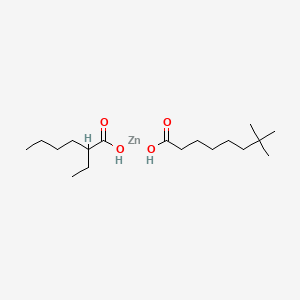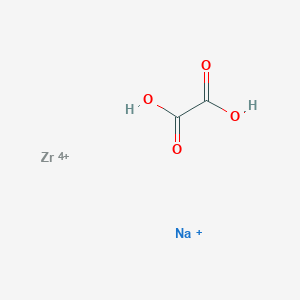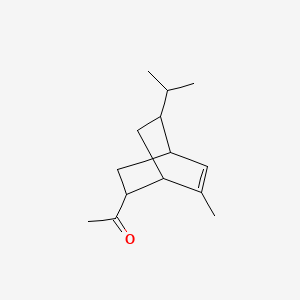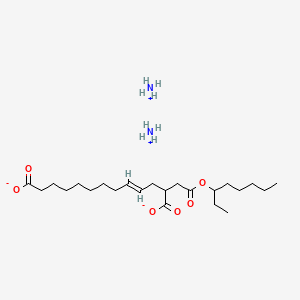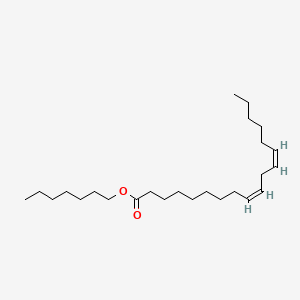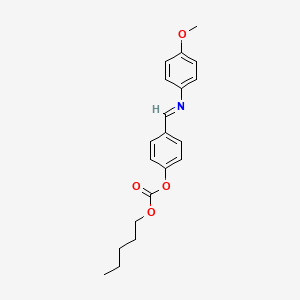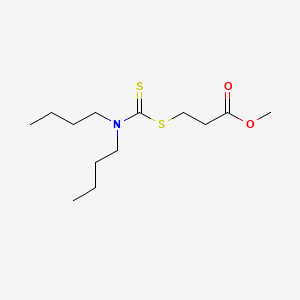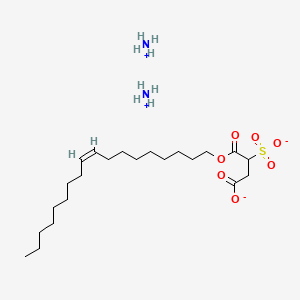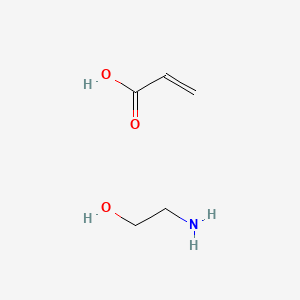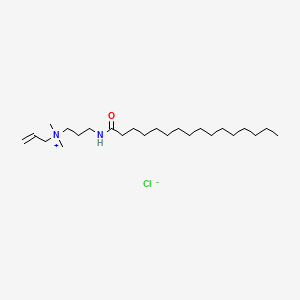
Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 299-869-9 ist eine chemische Verbindung, die im Europäischen Inventar der existierenden kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar umfasst Stoffe, die zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft waren . Die Verbindung wird durch ihre eindeutige EINECS-Nummer identifiziert, die zur Verfolgung und Regulierung ihrer Verwendung in verschiedenen Industrien beiträgt.
Vorbereitungsmethoden
Die Herstellung von EINECS 299-869-9 beinhaltet spezifische Syntheserouten und Reaktionsbedingungen. Während detaillierte industrielle Produktionsverfahren nicht leicht zugänglich sind, umfasst der allgemeine Ansatz:
Syntheserouten: Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten. Die genaue Syntheseroute hängt von der gewünschten Reinheit und Ausbeute der Verbindung ab.
Reaktionsbedingungen: Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten chemischen Umwandlungen sicherzustellen. Lösungsmittel und andere Reaktionsmedien werden basierend auf ihrer Kompatibilität mit den Reaktanten und Produkten ausgewählt.
Analyse Chemischer Reaktionen
EINECS 299-869-9 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte, die gebildet werden, hängen von der spezifischen Struktur der Verbindung ab.
Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid. Diese Reaktionen führen typischerweise zur Bildung einfacherer Verbindungen oder zur Addition von Wasserstoffatomen.
Substitution: Substitutionsreaktionen beinhalten die Ersetzung einer funktionellen Gruppe durch eine andere. Häufige Reagenzien für diese Reaktionen sind Halogene, Säuren und Basen.
Wissenschaftliche Forschungsanwendungen
EINECS 299-869-9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet. Sie dient als Baustein für die Herstellung komplexerer Moleküle.
Biologie: In der biologischen Forschung wird EINECS 299-869-9 verwendet, um seine Auswirkungen auf verschiedene biologische Systeme zu untersuchen. Es kann in Assays verwendet werden, um seine Interaktion mit Enzymen und anderen Biomolekülen zu verstehen.
Industrie: EINECS 299-869-9 wird in verschiedenen industriellen Prozessen verwendet, einschließlich der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von EINECS 299-869-9 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung entfaltet ihre Wirkungen durch die Bindung an Zielmoleküle, wie z. B. Enzyme oder Rezeptoren, und die Modulation ihrer Aktivität. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und biochemischen Wegen führen, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of EINECS 299-869-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
EINECS 299-869-9 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Einige ähnliche Verbindungen umfassen:
EINECS 299-870-0: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich jedoch in ihren funktionellen Gruppen, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
EINECS 299-871-1: Eine weitere verwandte Verbindung mit Variationen in ihrer molekularen Struktur, was zu unterschiedlicher Reaktivität und Verwendung führt.
Die einzigartigen Eigenschaften von EINECS 299-869-9, wie z. B. seine spezifischen funktionellen Gruppen und Reaktivität, machen es für bestimmte Anwendungen wertvoll, für die andere ähnliche Verbindungen möglicherweise nicht geeignet sind.
Eigenschaften
CAS-Nummer |
93917-89-6 |
|---|---|
Molekularformel |
C24H49ClN2O |
Molekulargewicht |
417.1 g/mol |
IUPAC-Name |
3-(hexadecanoylamino)propyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C24H48N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-24(27)25-21-19-23-26(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H |
InChI-Schlüssel |
BTOTWQWWTSPKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


